REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([O:9]CCCCC)=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2|
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Name
|
Pentyl 4-methoxy-3-pentyloxybenzoate
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Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=O)OCCCCC)C=C1)OCCCCC
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Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
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TEMPERATURE
|
Details
|
under heating for 1.5 hours
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Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed with n-hexane (100 ml)
|
Type
|
ADDITION
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Details
|
A 10% aqueous hydrochloric acid solution (ca. 120 ml) was added to the aqueous layer under ice-
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Type
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TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
This was extracted twice with ethyl acetate (220 ml)
|
Type
|
WASH
|
Details
|
washed with saturated brine (400 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by recryst azation from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C(=O)O)C=C1)OCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 79.6% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |